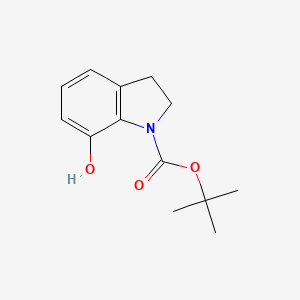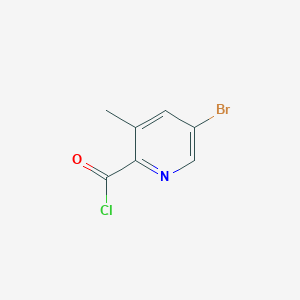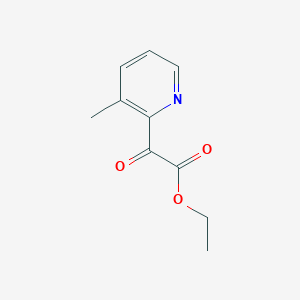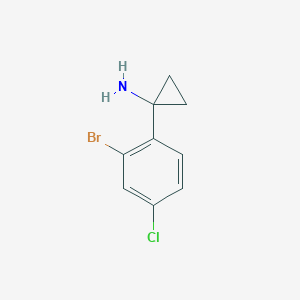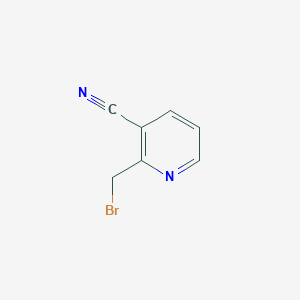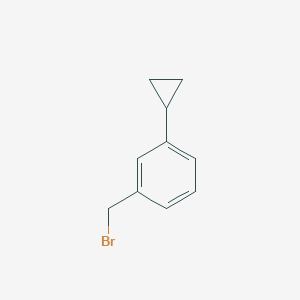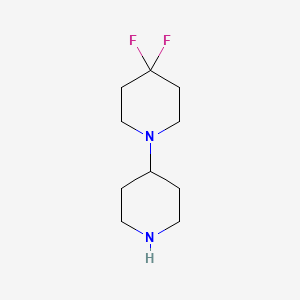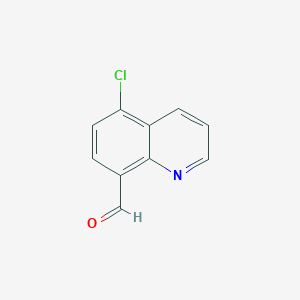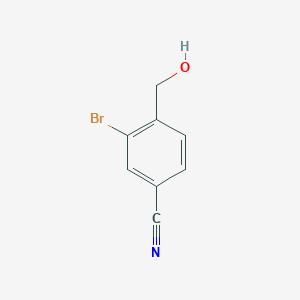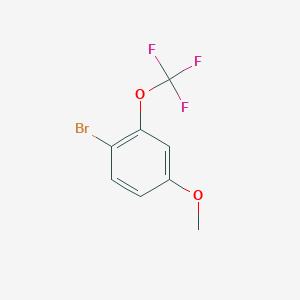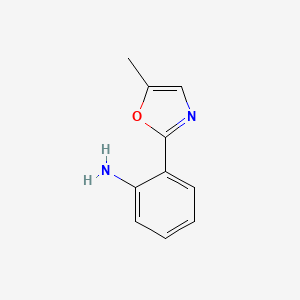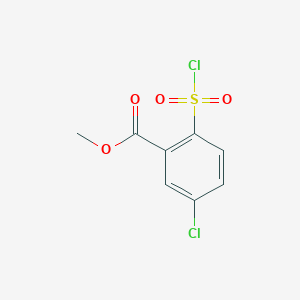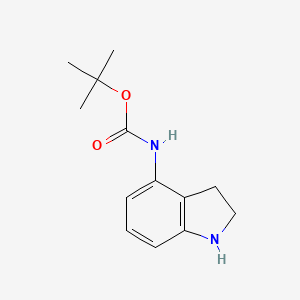
叔丁基吲哚-4-基氨基甲酸酯
描述
“Tert-butyl indolin-4-ylcarbamate” is a chemical compound with the molecular formula C13H18N2O2 . It is also known by other names such as “tert-Butyl 1H-indol-4-ylcarbamate” and "(1H-Indol-4-yl)carbamic acid tert-butyl ester" .
Molecular Structure Analysis
The molecular structure of “Tert-butyl indolin-4-ylcarbamate” consists of an indole nucleus, which is a bicyclic structure containing a benzene ring fused to a pyrrole ring . The compound also contains a carbamate group attached to the indole nucleus via a tertiary butyl group .
Physical And Chemical Properties Analysis
“Tert-butyl indolin-4-ylcarbamate” has a molecular weight of 234.29 . It has a density of 1.2±0.1 g/cm³, a boiling point of 350.4±15.0 °C at 760 mmHg, and a flash point of 165.7±20.4 °C . The compound has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds .
科学研究应用
吲哚环化成咔唑
已经报道了一种将吲哚环化成咔唑的新方法,其中 γ-羰基叔丁基过氧化物被用作二烯结构单元,用于简单吲哚的 π 延伸。此方法对于合成橄榄素和星足素 A 等天然咔唑生物碱至关重要 (郑等人,2014)。
金黄色葡萄球菌 NorA 外排泵的抑制剂
1-(1H-吲哚-3-基)乙胺衍生物,包括带有叔丁基吲哚-4-基氨基甲酸酯的化合物,已被合成并显示出可以恢复氟喹诺酮对耐药金黄色葡萄球菌菌株的抗菌活性,原因是 NorA 外排泵的过度表达 (Héquet 等人,2014)。
4-氮杂欧地司明 Y1 及类似物的合成
3-氨基吲哚作为亲二烯体的逆电子需求狄尔斯-阿尔德(IDA)反应已被开发用于有效制备 4-氮杂-β-咔啉。此方案涉及使用叔丁基 1H-吲哚-3-基氨基甲酸酯作为反应物,并且有助于 4-氮杂欧地司明 Y1 及其类似物的全合成 (徐等人,2013)。
吲哚甲基化合物在抗肿瘤抗生素中的反应性
已经进行了相关研究,研究吲哚甲基化合物(包括叔丁基吲哚-4-基氨基甲酸酯)在抗肿瘤抗生素中作为米托散作用模型的反应性。此研究提供了对这些化合物的反应性的见解,这些化合物类似于米托散抗肿瘤抗生素的反应位点 (Lown 和 Weir,1978)。
N-叔丁基异喹啉的临床前评估
N-叔丁基异喹啉(GSK369796)是一种 4-氨基喹啉候选药物,因其对恶性疟原虫的优异活性而被选中。此分子是基于化学、毒理学、药代动力学和药效学方面的考虑而设计的,展示了叔丁基吲哚-4-基氨基甲酸酯衍生物在抗疟疾治疗中的潜力 (O’Neill 等人,2009)。
反式叔丁基-2-氨基环戊基氨基甲酸酯的合成
反式叔丁基-2-氨基环戊基氨基甲酸酯是一种具有潜在用途的手性配体支架和肽核酸 (PNA) 的修饰骨架单元,其实用合成方法已经开发出来。此研究展示了叔丁基吲哚-4-基氨基甲酸酯衍生物在有机合成和药物化学中的多功能性 (徐和 Appella,2006)。
吲哚甲酰胺作为多重耐药结核病的候选药物
吲哚甲酰胺是一种小分子衍生物,已被确定为治疗多重耐药结核病的潜在候选药物。这突出了叔丁基吲哚-4-基氨基甲酸酯衍生物在开发治疗严重感染的新疗法中的重要性 (Rao 等人,2013)。
生化分析
Biochemical Properties
Tert-butyl indolin-4-ylcarbamate plays a significant role in biochemical reactions, particularly in the formation of C-N bonds through amidation processes. This compound interacts with various enzymes and proteins, facilitating the formation of biologically important aminoindoles under mild conditions . The interactions are primarily catalytic, where tert-butyl indolin-4-ylcarbamate acts as a substrate or intermediate, enabling the synthesis of complex molecules with high regioselectivity and broad substrate scope .
Cellular Effects
The effects of tert-butyl indolin-4-ylcarbamate on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of enzymes involved in these pathways, leading to changes in cellular function. For instance, it can affect the proliferation and differentiation of cells by altering the expression of specific genes and proteins . Additionally, tert-butyl indolin-4-ylcarbamate can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, tert-butyl indolin-4-ylcarbamate exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins . The binding interactions are often mediated by the indole ring, which can form hydrogen bonds and hydrophobic interactions with target molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl indolin-4-ylcarbamate change over time. The compound is relatively stable under standard conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term studies have shown that tert-butyl indolin-4-ylcarbamate can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity
Dosage Effects in Animal Models
The effects of tert-butyl indolin-4-ylcarbamate vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as promoting cell growth and differentiation. At high doses, it can become toxic, leading to adverse effects such as cell death and tissue damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .
Metabolic Pathways
Tert-butyl indolin-4-ylcarbamate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and flavin-dependent monooxygenase, which are responsible for its metabolism and degradation . These interactions can lead to the formation of various metabolites, which can further influence cellular function and metabolic flux. Understanding these pathways is essential for predicting the compound’s behavior in biological systems and its potential therapeutic applications .
Transport and Distribution
Within cells and tissues, tert-butyl indolin-4-ylcarbamate is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The transport and distribution of tert-butyl indolin-4-ylcarbamate are critical for its biological activity, as they influence the compound’s accessibility to target molecules and its overall efficacy .
Subcellular Localization
The subcellular localization of tert-butyl indolin-4-ylcarbamate is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biological effects . For example, tert-butyl indolin-4-ylcarbamate may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
tert-butyl N-(2,3-dihydro-1H-indol-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-11-6-4-5-10-9(11)7-8-14-10/h4-6,14H,7-8H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYLKFUWTCPZBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC2=C1CCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20700595 | |
| Record name | tert-Butyl 2,3-dihydro-1H-indol-4-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20700595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885270-03-1 | |
| Record name | tert-Butyl 2,3-dihydro-1H-indol-4-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20700595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


